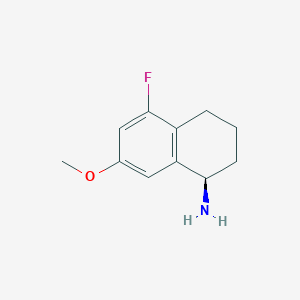

(R)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC15987707

Molecular Formula: C11H14FNO

Molecular Weight: 195.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14FNO |

|---|---|

| Molecular Weight | 195.23 g/mol |

| IUPAC Name | (1R)-5-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

| Standard InChI | InChI=1S/C11H14FNO/c1-14-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1 |

| Standard InChI Key | SFFREFZFKNSDSJ-LLVKDONJSA-N |

| Isomeric SMILES | COC1=CC2=C(CCC[C@H]2N)C(=C1)F |

| Canonical SMILES | COC1=CC2=C(CCCC2N)C(=C1)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

The molecular formula of (R)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is C₁₁H₁₃FNO, with a molecular weight of 193.23 g/mol. The compound features a tetrahydronaphthalene core saturated at positions 1–4, with an amine group at C1, a fluorine atom at C5, and a methoxy group (-OCH₃) at C7. The R-configuration at C1 distinguishes it from its S-enantiomer, which may exhibit divergent biological activity .

Crystallographic and Conformational Insights

Synthesis and Industrial Scalability

Synthetic Routes

The synthesis of chiral aminotetralins typically involves asymmetric hydrogenation or resolution techniques. For the closely related (S)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, industrial processes employ continuous flow reactors to enhance yield and purity. Applying similar methodologies, the target compound could be synthesized via the following steps:

-

Friedel-Crafts alkylation of methoxy-substituted benzene to form the tetralin backbone.

-

Electrophilic fluorination at C5 using Selectfluor or analogous reagents.

-

Asymmetric reductive amination to introduce the C1 amine group with R-configuration, utilizing chiral catalysts such as ruthenium-BINAP complexes .

Process Optimization

Key challenges include minimizing racemization during amination and ensuring regioselective fluorination. Continuous flow systems, as described for (S)-5-chloro-6-methoxy analogs, improve reaction control and scalability, achieving throughputs exceeding 90% purity.

Physicochemical Properties

Solubility and Stability

Based on data for (R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine , the fluorinated analog is expected to exhibit:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in water.

-

Storage: Stable at 2–8°C under inert atmospheres, with degradation accelerated by light or repeated freeze-thaw cycles .

| Property | Value/Description |

|---|---|

| Molecular Weight | 193.23 g/mol |

| Solubility in DMSO | ~10 mM at 25°C |

| Recommended Storage | -80°C (6 months), -20°C (1 month) |

Spectroscopic Data

-

¹H NMR: Expected signals include a triplet for the C5 fluorine-coupled proton (δ 4.2–4.5 ppm), a singlet for the methoxy group (δ 3.7–3.9 ppm), and multiplet resonances for the tetralin backbone (δ 1.5–2.8 ppm).

-

MS (ESI+): Predominant ion at m/z 194.1 [M+H]⁺.

Formulation and Pharmacokinetics

In Vivo Formulation Strategies

For rodent studies, a typical formulation involves:

-

DMSO master stock (10 mM) diluted with PEG300 and Tween 80 to enhance solubility.

-

Final concentrations of 1–5 mg/mL in saline, administered intraperitoneally or orally .

ADME Profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume